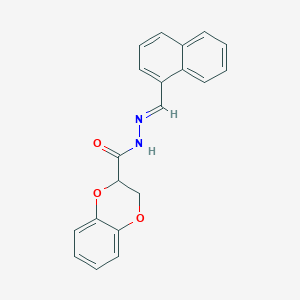![molecular formula C15H10F5NO2 B5713199 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential as an anti-inflammatory, anti-cancer, and analgesic agent. In
Wirkmechanismus
The mechanism of action of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, which reduces inflammation. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it has been shown to have analgesic properties by inhibiting the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, there are also limitations to using 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the toxicity and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
Zukünftige Richtungen
There are several future directions for the research of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide. One potential direction is to study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Another direction is to study its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
Synthesemethoden
The synthesis of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to have analgesic properties by inhibiting the activity of nociceptive neurons.
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17)23-12-3-1-2-9(8-12)13(22)21-11-6-4-10(5-7-11)15(18,19)20/h1-8,14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEAQUKAGVWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)

